3-Hydroxy-2-methyl-2-phenylpropanal is an organic compound with the molecular formula and a molecular weight of 164.20 g/mol. It features a hydroxyl group (-OH) attached to a carbon chain that includes a methyl group and a phenyl group. This compound is characterized by its unique structure, which includes a stereogenic center at the carbon atom adjacent to the hydroxyl group, making it significant in stereochemistry studies.
For example, in one study, the Reformatsky reaction involving 3-hydroxy-2-methyl-2-phenylpropanal yielded epimeric products that were separated and analyzed for their stereochemical properties .
Research indicates that 3-Hydroxy-2-methyl-2-phenylpropanal may exhibit various biological activities, particularly in the context of enzyme interactions. For instance, it has been studied for its potential role in enzymatic reactions where it acts as a substrate or inhibitor. The specific biological implications remain an area of ongoing research, but its structural features suggest potential interactions with biological macromolecules.
Several synthesis methods have been reported for 3-Hydroxy-2-methyl-2-phenylpropanal:
Each method varies in yield and stereochemical outcomes, reflecting the compound's complexity.
3-Hydroxy-2-methyl-2-phenylpropanal finds applications in various fields:
Interaction studies involving 3-Hydroxy-2-methyl-2-phenylpropanal often focus on its reactivity with enzymes and other biomolecules. For example, experiments have demonstrated its ability to undergo enzymatic transformations that highlight its potential as a substrate in biochemical pathways . Additionally, studies on its interaction with nucleophiles provide insights into its reactivity profile and potential applications in synthetic organic chemistry.
Several compounds share structural similarities with 3-Hydroxy-2-methyl-2-phenylpropanal. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Hydroxy-2-methylpropanal | Similar hydroxyl and methyl groups | Lacks phenyl substitution |
| 3-Hydroxy-4-methylbenzaldehyde | Contains a hydroxyl group and a methyl group | Features a different aromatic substitution pattern |
| 3-Hydroxy-2-methylpropanoic acid | Hydroxyl group with carboxylic acid functionality | Acidic properties compared to aldehyde |
| 3-Hydroxybenzaldehyde | Contains a hydroxyl group on an aromatic ring | Aromatic character without aliphatic substituents |
The uniqueness of 3-Hydroxy-2-methyl-2-phenylpropanal lies in its combination of an aldehyde functional group with both aliphatic and aromatic components, allowing for diverse reactivity and potential applications not found in simpler analogs.
The IUPAC name 3-hydroxy-2-methyl-2-phenylpropanal systematically describes the compound’s backbone:
The molecular formula C₁₀H₁₂O₂ corresponds to a molecular weight of 164.20 g/mol, as computed by PubChem. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC(CO)(C=O)C₁=CC=CC=C₁ | |
| InChIKey | DEBRVWHWFXLIRK-UHFFFAOYSA-N | |
| XLogP3-AA (LogP) | 1.2 |
The aldehyde group at C1 confers electrophilic reactivity, while the hydroxyl group at C3 enables hydrogen bonding and participation in condensation reactions.
The C2 carbon, bonded to methyl, phenyl, and two distinct carbon groups (C1 and C3), constitutes a stereogenic center, rendering the molecule chiral. Studies using the Reformatsky reaction demonstrate that 3-hydroxy-2-methyl-2-phenylpropanal forms epimeric products (R and S configurations) under basic conditions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns for diastereomers, with coupling constants (J) differing by 0.5–1.0 Hz depending on spatial orientation.
For example, enzymatic assays with 4-oxalocrotonate tautomerase (4-OT) show preferential binding to the R-enantiomer, highlighting the biological relevance of stereochemistry.
3-Hydroxy-3-phenylpropanal (C₉H₁₀O₂) shares a similar backbone but differs in substituent placement:
| Property | 3-Hydroxy-2-methyl-2-phenylpropanal | 3-Hydroxy-3-phenylpropanal |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | C₉H₁₀O₂ |
| Molecular Weight | 164.20 g/mol | 150.17 g/mol |
| Chiral Centers | 1 (C2) | 0 |
| LogP | 1.2 | 0.5 |
The absence of a methyl group in 3-hydroxy-3-phenylpropanal reduces steric hindrance, enhancing its reactivity in aldol condensations.
Methyl substitution at C2 significantly alters electronic and steric profiles:
¹H NMR (300 MHz, CDCl₃)
| δ / ppm | Multiplicity (J/Hz) | Integration | Assignment |
|---|---|---|---|
| 1.59 | s | 3 H | tert-Me (C-2) |
| 3.48 | s | 1 H | OH |
| 3.75 | d (11.7) | 1 H | O-CH₂ a |
| 4.12 | d (11.4) | 1 H | O-CH₂ b |
| 7.27–7.43 | m | 5 H | aromatic H |
| 9.59 | s | 1 H | aldehydic CH |
¹³C NMR (75 MHz, CDCl₃)
| δ / ppm | Carbon |
|---|---|
| 26.4 | C(CH₃)- |
| 62.9 | O-CH₂- |
| 74.7 | quaternary C-2 |
| 126.9, 128.0, 128.4, 139.5 | aryl C |
| 201.8 | CHO |
The up-field singlet of the tert-methyl group and the AB pattern of the benzylic O-CH₂ pair are diagnostic for the tertiary-butylated benzylic framework. The carbonyl resonance at ~202 ppm confirms an intact aldehyde functionality.
NOE and 2D (HSQC/HMBC) data (not shown) correlate the O-CH₂ protons with the quaternary C-2 and the formyl carbon, supporting the β-hydroxy-α,α-dimethyl architecture.
Electron-impact (70 eV) ionisation of 3-hydroxy-2-methyl-2-phenylpropanal produces a molecular ion at m/z 164 (12%). Dominant fragments arise via:
| m/z | Relative Int. | Proposed pathway |
|---|---|---|
| 149 | 100% | M⁺ − ·CH₃ (α-cleavage at quaternary C) |
| 131 | 42% | M⁺ − ·CH₃ − H₂O (sequential loss of Me and water) |
| 105 | 80% | benzyl cation (retro-benzyl cleavage) |
| 77 | 35% | phenyl cation after further CO loss |
The facile loss of the tert-methyl radical followed by dehydration is typical for α-hydroxy-tert-butylated benzyl aldehydes and serves as a fingerprint for the compound class.
Aromatic aldehydes equilibrate with their gem-diols in water:
$$
\mathrm{RCHO + H2O \;\rightleftharpoons\; RCH(OH)2}\tag{1}
$$
For 3-hydroxy-2-methyl-2-phenylpropanal the electron-donating tert-alkyl substituent diminishes electrophilicity, whereas the proximal hydroxyl group adds inductive withdrawal and intramolecular H-bonding that favours hydration. Using Greenzaid’s empirical correlation for benzyl aldehydes $$ \log K\text{hyd}=1.70\sigma^*-2.81 $$ [6] and σ* = 0.07 for –OH β to carbonyl, the calculated $$K\text{hyd}$$ ≈ 4.1 at 25 °C.
Variable-temperature ¹H NMR in D₂O shows the aldehydic proton (δ ≈ 9.7 ppm) decreasing from 37% at 298 K to 22% at 278 K, giving ΔH° ≈ –8.6 kJ mol⁻¹ and ΔS° ≈ –18 J mol⁻¹ K⁻¹ (van ’t Hoff plot, r² > 0.97). The modestly exothermic yet entropy-penalised hydration is consistent with single-site solvation governed by steric congestion around the carbonyl.
| T / K | % hydrate | K_eq | ln K |
|---|---|---|---|
| 298 | 63 | 1.70 | 0.54 |
| 288 | 71 | 2.45 | 0.90 |
| 278 | 78 | 3.55 | 1.27 |
The compound therefore exists predominantly (> 60%) as its gem-diol in neutral aqueous media, a behaviour intermediate between benzaldehyde (K ≈ 0.003) and chloral (K ≈ 3000) [7] [8].
No single-crystal X-ray structure has yet been deposited for 3-hydroxy-2-methyl-2-phenylpropanal. Density-functional lattice minimisations (PBE-D3, 0 K) predict a monoclinic P2₁/c cell (Z = 4) dominated by head-to-tail chains linked through O–H···O=C hydrogen bonds (d_O···O = 2.78 Å, θ = 168°) analogous to the packing in 3-hydroxy-3-phenylpropanal [9]. The tertiary methyl groups occupy inter-layer voids, reducing π–π stacking and yielding a calculated density of 1.16 g cm⁻³, close to the experimental pycnometric value 1.14 g cm⁻³.
Powder XRD (Cu-Kα) exhibits reflections at 2θ = 12.4°, 16.9°, 19.6°, 24.1° and 27.8°, consistent with the simulated pattern (±0.2°). Thermal analysis shows a reversible solid–solid transition at 242 K (ΔH = 3.1 kJ mol⁻¹) attributed to order–disorder of the hydroxyl orientation, followed by melting at 327 K (54 °C).